Conformational Restriction: 3-Oxa Bridge Constrains the Bicyclic Core Relative to Carbocyclic 8-Azabicyclo[3.2.1]octanes
The 3-oxa-8-azabicyclo[3.2.1]octane core incorporates an endocyclic oxygen atom that reduces ring flexibility and alters the spatial orientation of the N-carboxamide substituent compared to the carbocyclic 8-azabicyclo[3.2.1]octane scaffold. In the mu-opioid antagonist patent series, 3-oxa analogs consistently exhibit 5- to 20-fold lower hERG channel affinity than their carbocyclic counterparts when matched for the same N-substituent, as measured by dofetilide displacement assays [1]. This translates into an improved cardiac safety margin for the 3-oxa series.
| Evidence Dimension | hERG binding affinity (IC50) – surrogate for cardiac liability |
|---|---|
| Target Compound Data | Not directly measured for this specific derivative; class-level hERG IC50 range for 3-oxa analogs: 5–50 μM |
| Comparator Or Baseline | Carbocyclic 8-azabicyclo[3.2.1]octane analogs with identical N-substituents: hERG IC50 range 0.5–5 μM |
| Quantified Difference | 5- to 20-fold right-shifted hERG IC50 for the 3-oxa series |
| Conditions | Dofetilide displacement binding assay, recombinant hERG-expressing HEK293 cells, as reported in US 8,664,242 B2 |
Why This Matters
Procurement of the 3-oxa variant preferentially reduces cardiac safety attrition risk in early-stage mu-opioid or related CNS programs compared to the carbocyclic series.
- [1] US 8,664,242 B2. 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. See comparative hERG data in Tables 3 and 4. View Source
